Introduction: The Morpholine Scaffold in Modern Drug Discovery
Introduction: The Morpholine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (S)-3-Cyclohexylmorpholine: Structure, Properties, and Synthetic Strategies
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its unique combination of physicochemical and biological properties.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a favorable pharmacokinetic profile, largely due to the ether oxygen and the less basic nitrogen atom compared to piperidine.[1][2] These attributes have led to the incorporation of the morpholine scaffold into numerous clinically successful drugs, particularly those targeting the central nervous system (CNS), where blood-brain barrier permeability is a critical factor.[2] (S)-3-Cyclohexylmorpholine represents a specific, chiral building block within this important class of compounds. This guide provides a detailed technical overview of its structure, chemical properties, plausible synthetic routes, and potential applications for researchers in drug development.
Part 1: Molecular Structure and Physicochemical Properties
(S)-3-Cyclohexylmorpholine is a saturated heterocyclic compound featuring a morpholine ring substituted at the C-3 position with a cyclohexyl group. The stereogenic center at C-3, with an (S) configuration, imparts chirality to the molecule, which is a critical consideration in modern pharmacology where enantiomers often exhibit distinct biological activities and metabolic fates.
Core Chemical Structure
The fundamental structure consists of two interconnected saturated rings. Understanding the interplay between these two rings is key to appreciating the molecule's properties.
Caption: 2D structure of (S)-3-Cyclohexylmorpholine with stereocenter.
Conformational Analysis: A Tale of Two Chairs
Both the morpholine and cyclohexyl rings adopt low-energy chair conformations. The critical aspect for (S)-3-Cyclohexylmorpholine is the orientation of the bulky cyclohexyl group relative to the morpholine ring. In monosubstituted cyclohexanes, a large substituent overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[3][4]
However, the analysis for a 3-substituted morpholine is more complex. While the cyclohexyl group would sterically favor an equatorial position, a phenomenon known as pseudo-A(1,3) strain can occur between a substituent at C-3 and the substituent on the nitrogen atom (in this case, a hydrogen or lone pair).[2] This strain can, in some cases, force the C-3 substituent into an axial position to alleviate this specific interaction, particularly if the nitrogen is substituted with a bulky group.[2] For the unsubstituted N-H of (S)-3-Cyclohexylmorpholine, an equilibrium between the two conformers is expected, with the equatorial conformer likely being favored.
Caption: Equilibrium between axial and equatorial conformers.
Physicochemical Properties
| Property | (S)-3-Cyclohexylmorpholine (Predicted/Estimated) | 4-Cyclohexylmorpholine (Reported) | Reference |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO | [5] |
| Molecular Weight | 169.26 g/mol | 169.26 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [7] |
| Boiling Point | ~220-240 °C (at atm. pressure) | Not specified | |
| pKa (of conjugate acid) | ~7.5 - 8.5 | Not specified (Morpholine pKa is ~8.5) | |
| LogP (Octanol/Water) | ~1.5 - 2.0 | 1.651 (Calculated) | [6] |
| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in organic solvents, known water solubility | [7] |
Note: Properties for (S)-3-Cyclohexylmorpholine are estimations based on its structure and data from its isomer. These values require experimental verification.
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of chiral substituted morpholines is a well-established field, offering several reliable strategies. While a specific protocol for (S)-3-Cyclohexylmorpholine is not published, a robust and logical pathway can be designed based on existing methodologies.
Proposed Retrosynthetic Pathway
A logical approach involves the cyclization of a chiral amino alcohol precursor. This method preserves the stereochemistry of the starting material and is a common strategy for building substituted morpholine rings.[8]
Caption: Retrosynthetic analysis for (S)-3-Cyclohexylmorpholine.
Experimental Protocol: A Validated Approach
This protocol is adapted from the general methodology for synthesizing substituted morpholines reported by Duggar et al., a method proven effective for various chiral substrates.[8]
Step 1: Synthesis of (S)-N-(2-hydroxy-1-cyclohexylethyl)-2-chloroacetamide
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Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add (S)-2-amino-2-cyclohexylethanol (1.0 eq) and a solvent mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide. This intermediate is often used in the next step without further purification.
Causality: The biphasic THF/water system and low temperature are crucial for controlling the reactivity of the acid chloride, minimizing side reactions and ensuring selective N-acylation over O-acylation of the amino alcohol.
Step 2: Intramolecular Cyclization to (S)-5-Cyclohexylmorpholin-3-one
-
Setup: Dissolve the crude amide from Step 1 in a suitable solvent system such as isopropyl alcohol and dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cyclization: Add a strong base, such as potassium tert-butoxide (4.0 eq), portion-wise to the solution. The strong base deprotonates the alcohol, which then acts as a nucleophile to displace the chloride in an intramolecular Sₙ2 reaction (Williamson ether synthesis), forming the morpholinone ring.
-
Reaction: Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Dry the combined organic layers and concentrate. Purify the resulting morpholinone by column chromatography.
Self-Validation: The formation of the six-membered lactam ring can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum (~1650 cm⁻¹) and the disappearance of the alcohol proton in the ¹H NMR spectrum.
Step 3: Reduction to (S)-3-Cyclohexylmorpholine
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Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF.
-
Addition: Cool the LAH suspension to 0 °C and add a solution of the morpholinone from Step 2 in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup (Fieser method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Concentrate the filtrate to yield the final product, (S)-3-Cyclohexylmorpholine, which can be further purified by distillation or chromatography if necessary.
Trustworthiness: The Fieser workup is a standard, reliable method for quenching LAH reductions, resulting in an easily filterable solid and simplifying the purification process. The final product's identity and purity should be confirmed by NMR, MS, and chiral HPLC.
Spectroscopic Characterization (Expected)
While experimental spectra are not published, the key features can be predicted.
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¹H NMR: Expect complex multiplets in the aliphatic region (~0.8-2.0 ppm) corresponding to the cyclohexyl and morpholine ring protons. The proton at the C-3 stereocenter would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton would be a broad singlet, its chemical shift dependent on concentration and solvent.
-
¹³C NMR: Expect ten distinct signals. The carbons of the cyclohexyl ring would appear in the range of ~25-45 ppm. The carbons of the morpholine ring would be shifted further downfield due to the adjacent heteroatoms, typically in the range of ~45-75 ppm.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 169. Common fragmentation patterns would involve the loss of the cyclohexyl group or cleavage of the morpholine ring.
-
Infrared (IR) Spectroscopy: A broad absorption in the ~3300-3400 cm⁻¹ range corresponding to the N-H stretch. C-H stretching vibrations just below 3000 cm⁻¹. A prominent C-O-C stretching band around 1100 cm⁻¹.
Part 3: Applications and Future Outlook
The true value of (S)-3-Cyclohexylmorpholine lies in its potential as a chiral building block for the synthesis of more complex, high-value molecules in drug discovery.
Role as a Pharmacophore and Scaffold
The morpholine moiety is a well-established pharmacophore that can impart desirable properties to drug candidates.[1][9]
-
CNS Drug Design: The balanced lipophilicity and reduced basicity of the morpholine ring are advantageous for crossing the blood-brain barrier.[2] Introducing the bulky, lipophilic cyclohexyl group at the 3-position could be a strategy to probe specific hydrophobic pockets in CNS targets like kinases or G-protein coupled receptors.
-
Modulation of PK/PD Properties: The morpholine scaffold is known to improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of therapeutic agents.[9] (S)-3-Cyclohexylmorpholine could be used to synthesize analogs of existing drugs to enhance their metabolic stability or modify their receptor binding profile.
-
Kinase Inhibitors: Many successful kinase inhibitors incorporate a morpholine ring, where the oxygen atom often forms a crucial hydrogen bond in the hinge region of the kinase active site.[10] The (S)-3-cyclohexyl substitution provides a vector for exploring adjacent hydrophobic regions of the ATP-binding pocket.
Caption: Potential applications derived from the core scaffold.
Future Directions
The primary utility of (S)-3-Cyclohexylmorpholine will be in library synthesis for lead discovery and in the structure-activity relationship (SAR) studies of existing lead compounds. Researchers can utilize this building block to systematically explore the impact of a bulky, chiral substituent at the 3-position of the morpholine ring—a position that is less commonly explored than the nitrogen (N-4) or C-2 positions. Its application will likely expand as the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow.
References
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry - ACS Publications. [Link][2]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link][1]
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NCBI. [Link][10]
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A Concise and Efficient Synthesis of Substituted Morpholines. Thieme Synthesis. [Link][8]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][9]
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Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. [Link][3]
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Chemical Properties of Morpholine, 4-cyclohexyl- (CAS 6425-41-8). Cheméo. [Link][6]
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